1-(5-(furan-2-yl)-1'-phenyl-3'-(p-tolyl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)-2-morpholinoethanone
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Overview
Description
1-(5-(furan-2-yl)-1’-phenyl-3’-(p-tolyl)-3,4-dihydro-1’H,2H-[3,4’-bipyrazol]-2-yl)-2-morpholinoethanone is a complex organic compound that features a unique structure combining furan, pyrazole, and morpholine moieties
Mechanism of Action
Furans
This compound contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . Furans are a key structural component in a wide range of natural products and pharmaceuticals . They can participate in a variety of chemical reactions, making them versatile intermediates in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(furan-2-yl)-1’-phenyl-3’-(p-tolyl)-3,4-dihydro-1’H,2H-[3,4’-bipyrazol]-2-yl)-2-morpholinoethanone typically involves multi-step organic reactions. One common approach is the Paal-Knorr synthesis, which is used to form the furan ring . This method involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds. The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones. The final step involves the coupling of the furan and pyrazole rings with the morpholine moiety under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in the reactions are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
1-(5-(furan-2-yl)-1’-phenyl-3’-(p-tolyl)-3,4-dihydro-1’H,2H-[3,4’-bipyrazol]-2-yl)-2-morpholinoethanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Halogenated or nitro-substituted aromatic compounds.
Scientific Research Applications
1-(5-(furan-2-yl)-1’-phenyl-3’-(p-tolyl)-3,4-dihydro-1’H,2H-[3,4’-bipyrazol]-2-yl)-2-morpholinoethanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers or catalysts.
Comparison with Similar Compounds
Similar Compounds
Furan-2-yl derivatives: Compounds with similar furan structures.
Pyrazole derivatives: Compounds with similar pyrazole rings.
Morpholine derivatives: Compounds with similar morpholine moieties.
Uniqueness
1-(5-(furan-2-yl)-1’-phenyl-3’-(p-tolyl)-3,4-dihydro-1’H,2H-[3,4’-bipyrazol]-2-yl)-2-morpholinoethanone is unique due to its combination of furan, pyrazole, and morpholine rings, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-[5-(furan-2-yl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3,4-dihydropyrazol-2-yl]-2-morpholin-4-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N5O3/c1-21-9-11-22(12-10-21)29-24(19-33(31-29)23-6-3-2-4-7-23)26-18-25(27-8-5-15-37-27)30-34(26)28(35)20-32-13-16-36-17-14-32/h2-12,15,19,26H,13-14,16-18,20H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQBMXXFBTUOLDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2C3CC(=NN3C(=O)CN4CCOCC4)C5=CC=CO5)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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